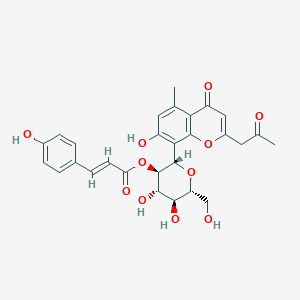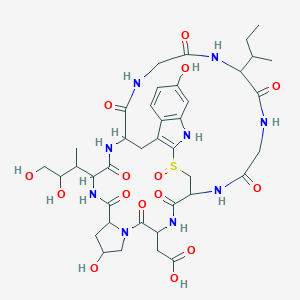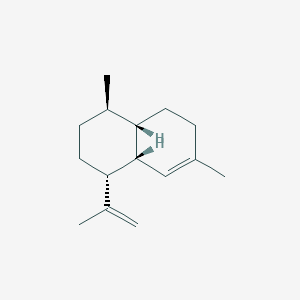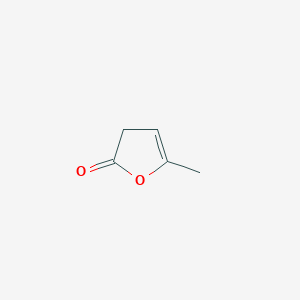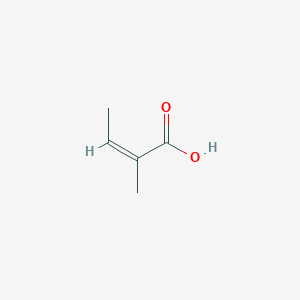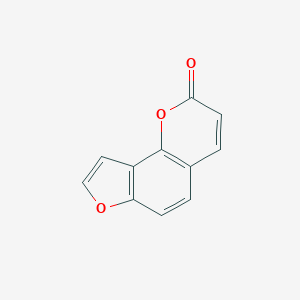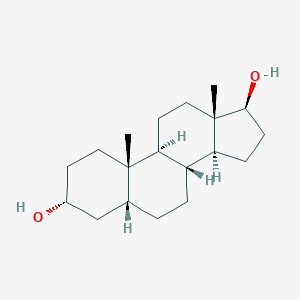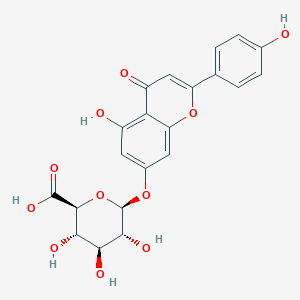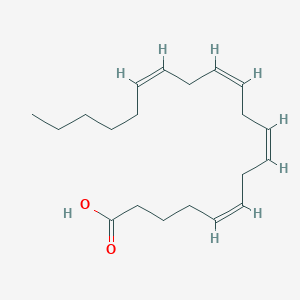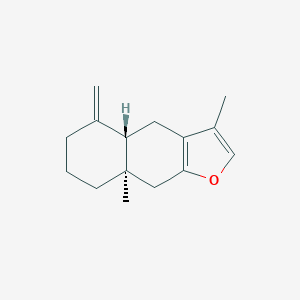
Atractylon
概要
説明
準備方法
合成経路と反応条件: アトラクチロンは、アtractylodes japonicaとAtractylodes ovataの乾燥根茎から、高速液体クロマトグラフィー(HPLC)と核磁気共鳴(NMR)分光法を用いて単離することができます . 単離プロセスには、有機溶媒を用いた根茎の抽出と、クロマトグラフィー法を用いた精製が含まれます。
工業生産方法: アトラクチロンの工業生産は、通常、植物材料からの大規模抽出を伴います。根茎は乾燥させ、粉砕し、溶媒抽出を行います。 抽出物はその後、HPLCを用いて精製され、純粋なアトラクチロンが得られます .
化学反応の分析
反応の種類: アトラクチロンは、酸化、還元、求電子付加など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: アトラクチロンは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: アトラクチロンの還元は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
生成される主要な生成物:
酸化: アトラクチロンの酸化生成物には、さまざまなエポキシドと水酸化誘導体が含まれます。
還元: 還元生成物には、アトラクチロンの水素化誘導体が含まれます。
求電子付加: 求電子付加の生成物には、アルデヒドと形成された付加体が含まれます.
科学的研究の応用
アトラクチロンは、幅広い科学研究に適用されています。
作用機序
アトラクチロンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: アトラクチロンは、炎症性サイトカインの産生を阻害し、酸化ストレスを軽減します.
6. 類似の化合物との比較
アトラクチロンは、アトラクチレノリドI、II、IIIなどの他のセスキテルペンラクトンとよく比較されます。
アトラクチレノリドI: 強力な抗炎症作用と臓器保護作用を示します.
アトラクチレノリドII: 抗がん作用で知られています.
アトラクチレノリドIII: 抗炎症作用と神経保護作用の両方を示します.
アトラクチロンの独自性: アトラクチロンは、抗炎症作用、細胞毒性、殺ダニ作用など、幅広い生物活性を持つことで独自性があります。 ナトリウムカリウムATPアーゼ活性を阻害する能力は、他の類似の化合物とは異なります .
類似化合物との比較
Atractylon is often compared with other sesquiterpene lactones such as atractylenolide I, II, and III:
Atractylenolide I: Exhibits potent anti-inflammatory and organ-protective properties.
Atractylenolide II: Known for its anti-cancer activities.
Atractylenolide III: Demonstrates both anti-inflammatory and neuroprotective activities.
Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and acaricidal properties. Its ability to inhibit sodium-potassium adenosine triphosphatase activity sets it apart from other similar compounds .
特性
IUPAC Name |
(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220170 | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6989-21-5 | |
| Record name | Atractylon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Atractylon?
A1: this compound possesses the molecular formula C15H20O, with a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in infrared (IR) spectra that distinguish it from related compounds. []
Q2: What is the structure of this compound?
A2: this compound features a unique bicyclic structure with a furan ring, as elucidated by Yosioka and colleagues. [] The presence of this furan ring is crucial for its biological activity. []
Q3: How does this compound exert its anti-cancer effects?
A3: Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatic, intestinal, and glioblastoma cells. [, , ] This effect is linked to cell cycle arrest, induction of apoptosis, and suppression of metastasis. [, , ] Specifically, this compound has been shown to increase ROS levels, reduce mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins, leading to apoptosis via the mitochondrial pathway. []
Q4: What is the role of SIRT3 in mediating this compound's anti-tumorigenic effects?
A4: Studies have demonstrated that this compound can upregulate the expression of SIRT3, a tumor suppressor protein. [] Inhibiting SIRT3 using a selective inhibitor partially reversed the anti-proliferative and anti-migratory effects of this compound on glioblastoma cells, suggesting SIRT3 plays a crucial role in mediating these effects. []
Q5: Does this compound affect the PI3K/AKT/mTOR signaling pathway?
A5: Yes, research on intestinal cancer cells revealed that this compound significantly suppressed the PI3K/AKT/mTOR signaling pathway, contributing to its inhibitory effects on cell proliferation and promotion of apoptosis. []
Q6: How does this compound impact inflammatory processes?
A6: this compound exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and IFN-β. [, , ]
Q7: Can this compound alleviate sleep-disordered breathing (SDB)-induced cognitive dysfunction?
A7: Research using a chronic intermittent hypoxia (CIH) model, mimicking SDB, showed that this compound treatment improved cognitive function and reduced inflammation in the hippocampus by modulating microglial activation and promoting SIRT3 expression. []
Q8: What are the potential therapeutic applications of this compound?
A8: The diverse biological activities of this compound suggest its potential in various therapeutic areas, including:
- Cancer: As an anti-cancer agent for hepatic, intestinal, and glioblastoma cancers. [, , ]
- Inflammatory diseases: As an anti-inflammatory agent for conditions characterized by excessive inflammation. [, , ]
- Neurological disorders: As a neuroprotective agent for conditions like SDB-induced cognitive dysfunction. []
Q9: What is the potential of this compound as an antiviral agent?
A9: In vitro and in vivo studies demonstrated that this compound possesses antiviral activity against influenza A virus (IAV), attenuating IAV-induced lung injury potentially through modulation of the TLR7 signaling pathway. []
Q10: Can this compound be used as a house dust mite control agent?
A10: this compound exhibits acaricidal activity against house dust mite species. It demonstrates toxicity in both fabric-circle residual contact and vapor-phase bioassays, suggesting its potential as a fumigant. []
Q11: How does processing affect the stability and biological activity of this compound?
A11: Studies indicate that traditional processing methods, such as stir-frying, can alter the chemical composition and biological activity of this compound. Specifically, processing can lead to the degradation of this compound into other compounds like Atractylenolide II and III. [, ]
Q12: How does the choice of excipient impact the stability of formulations containing this compound?
A12: Research highlights the importance of careful excipient selection when formulating with this compound. Certain excipients like lactose and Emcompressa showed potential interactions with this compound and other active components, potentially impacting the stability of the final product. []
Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A13: Various analytical methods have been developed and validated for the analysis of this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying this compound and other volatile components in essential oils. [, , , , ]
- High-performance liquid chromatography (HPLC): For separating, identifying, and quantifying this compound and related compounds in plant extracts and formulations. [, , , , ]
- Microbore liquid chromatography (microbore LC): Offers a more sensitive and efficient alternative to conventional HPLC for analyzing this compound and related compounds. []
- Quantitative analysis of multi-components with a single marker (QAMS): This technique utilizes the relative correction factor (RCF) of this compound relative to a single marker compound (e.g., β-eudesmol) for simultaneous determination of multiple sesquiterpenoids in Atractylodes rhizome using GC. []
Q14: How does geographic origin influence the chemical profile of this compound-containing essential oils?
A14: Research utilizing GC-MS and chemometric analysis revealed significant variations in the chemical profiles of this compound-containing essential oils obtained from different geographical locations. This variation allows for the identification of distinct chemotypes and geographical origin authentication. [, ]
Q15: What are the knowledge gaps and future research directions for this compound?
A15: Despite promising research, there are several areas warranting further investigation:
- Detailed structure-activity relationship (SAR) studies: To optimize the biological activity and therapeutic potential of this compound derivatives. []
- Comprehensive in vivo studies: To fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. []
- Clinical trials: To evaluate the efficacy and safety of this compound in humans for specific therapeutic indications. []
- Formulation optimization: To improve the stability, solubility, and bioavailability of this compound for enhanced therapeutic applications. []
- Investigation of resistance mechanisms: Understanding potential resistance mechanisms and strategies to overcome them. []
- Assessment of environmental impact: Evaluating the ecotoxicological effects and developing sustainable practices for this compound production and use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


